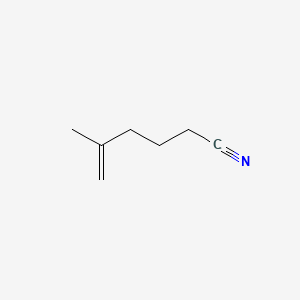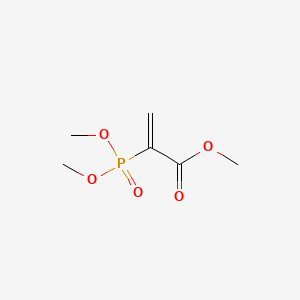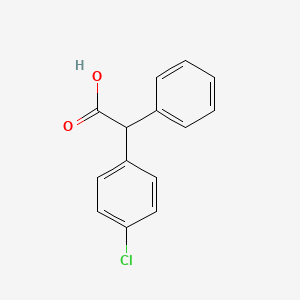
2-(4-Chlorophenyl)-2-phenylacetic acid
Overview
Description
2-(4-Chlorophenyl)-2-phenylacetic acid is a monocarboxylic acid that is acetic acid in which one of the methyl hydrogens is substituted by a 4-chlorophenyl group . It possesses anticancer properties and can be useful in the prevention or treatment of estrogen-sensitive breast cancer .
Synthesis Analysis
The synthesis of 2-(4-Chlorophenyl)-2-phenylacetic acid involves several steps. The molecular structures of the synthesized compounds were confirmed by their physicochemical properties . The effect of different substituents on the vibrational spectra, particularly on the triazole ring, and how they affect the molecular properties were established .Molecular Structure Analysis
The molecular structure of 2-(4-Chlorophenyl)-2-phenylacetic acid was characterized and confirmed through several methods. The effect of different substituents on the vibrational spectra, particularly on the triazole ring, and how they affect the molecular properties were studied . The compound’s structure was also analyzed using single-crystal X-ray diffraction and Hirshfeld surface analysis .Chemical Reactions Analysis
The chemical reactions involving 2-(4-Chlorophenyl)-2-phenylacetic acid are complex. The compound was used to study the mechanism of aerobic degradation of 1,1-dichloro-2,2-bis(4-chlorophenyl)ethane by Ralstonia eutropha A5 .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-(4-Chlorophenyl)-2-phenylacetic acid include a melting point of 102-105 °C and solubility in ethanol of 100 mg/mL, clear, faintly yellow .Scientific Research Applications
1. Biological Studies and Synthesis
- Organotin(IV) Derivatives Synthesis : A study by Ali et al. (2002) focused on synthesizing di- and triorganotin(IV) carboxylates of a similar compound, 4-p-(chlorophenyl)-2-phenyl-5-thiazoleacetic acid, characterizing them through various techniques, and testing their antibacterial and antifungal activities for biological significance (Ali et al., 2002).
2. Antibacterial and Antifungal Activities
- (4-oxo-thiazolidinyl) Sulfonamides Study : Patel et al. (2010) investigated a series of (4-oxo-thiazolidinyl)sulfonamides bearing quinazolin-4(3H)ones, derived from a similar compound, for their antibacterial and antifungal activities, showing remarkable activities against various bacteria and fungi (Patel et al., 2010).
3. Plant Growth and Herbicidal Activity
- Effect on Plant Growth-Regulating Activity : Research by Pybus et al. (1958) noted the impact of chlorine atoms in benzene ring derivatives like 2-(4-Chlorophenyl)-2-phenylacetic acid on plant growth-regulating activity and their use in selective weed control (Pybus, Wain, & Wightman, 1958).
4. Synthesis Methods and Chemical Analysis
- Improved Synthesis Methods : Li et al. (2019) developed an improved method for synthesizing derivatives of phenylacetic acid, like 2,4-Dichlorophenylacetic acid, demonstratingan effective approach to prepare phenylacetic acid derivatives from benzyl chloride derivatives (Li, Zhang, Liu, & Liu, 2019).
5. Anti-Inflammatory Properties
- Discovery in Anti-Inflammatory Compounds : Atkinson et al. (1974) explored 2-(2,4-Dichlorophenoxy) phenylacetic acid (a related compound) for its anti-inflammatory properties, noting its potential in the development of novel anti-inflammatory agents with low ulcerogenic potential (Atkinson et al., 1974).
6. Photochemical Applications
- Photochemical Synthesis : A study by Shim and Lee (1976) on the photochemical chlorination of phenylacetic acid led to the synthesis of -chlorophenylacetic acid, highlighting the role of photochemistry in synthesizing such derivatives (Shim & Lee, 1976).
7. Pharmacological Research
- Structure-Activity Relationships in Anti-Malarial Agents : Wiesner et al. (2003) found that specific substitutions on the phenylacetic acidstructure, like in 2-(4-Chlorophenyl)-2-phenylacetic acid, influence the efficacy of anti-malarial agents, emphasizing the importance of structural variations in pharmaceutical research (Wiesner et al., 2003).
Safety and Hazards
properties
IUPAC Name |
2-(4-chlorophenyl)-2-phenylacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO2/c15-12-8-6-11(7-9-12)13(14(16)17)10-4-2-1-3-5-10/h1-9,13H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSPUGNBNEKEGKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=C(C=C2)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50404574 | |
| Record name | 2-(4-Chlorophenyl)-2-phenylacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50404574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chlorophenyl)-2-phenylacetic acid | |
CAS RN |
21771-88-0 | |
| Record name | 2-(4-Chlorophenyl)-2-phenylacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50404574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











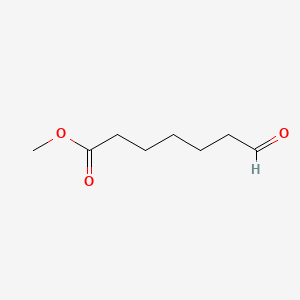
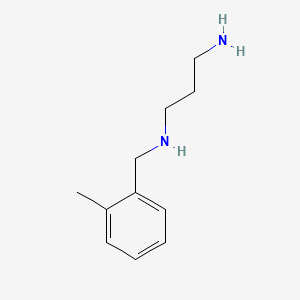
![[4-(Trifluoromethyl)phenyl]acetamide](/img/structure/B1352057.png)

